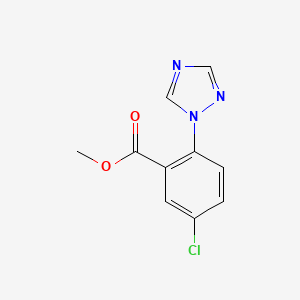

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

CAS No.:

Cat. No.: VC20386516

Molecular Formula: C10H8ClN3O2

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClN3O2 |

|---|---|

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate |

| Standard InChI | InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3 |

| Standard InChI Key | FBTLGXUCBGYJNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2 |

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate, reflects its core structure: a methyl ester of benzoic acid substituted with chlorine and a triazole ring. Key physicochemical properties include:

The triazole ring contributes to its planar geometry, enabling π-π stacking interactions with biological targets, while the chlorine atom enhances electronegativity and binding affinity . The hydrochloride salt form improves solubility for pharmacological applications .

Synthesis and Industrial Production

Synthetic routes to methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involve multi-step reactions:

-

Chlorination: Introducing chlorine at the 5-position of 2-hydroxybenzoic acid derivatives.

-

Esterification: Methylation of the carboxylic acid group using methanol under acidic conditions.

-

Triazole Coupling: Nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring .

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with automated chromatography for purification . Challenges include minimizing byproducts during triazole ring formation, which can reduce pharmacological efficacy.

Biological Activities and Mechanism of Action

Anticancer Activity

In vitro studies on structurally analogous 1,2,4-triazole benzoic acid hybrids demonstrate potent cytotoxicity against human cancer cell lines:

| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HCT-116 | Selectivity Index (RPE-1) |

|---|---|---|---|

| 2 | 18.7 | 25.7 | >2.5 |

| 14 | 19.3 | 26.1 | >2.3 |

| Doxorubicin | 19.7 | 22.6 | 1.0 |

Compounds 2 and 14 (structural analogs) induced apoptosis in MCF-7 cells via caspase-3 activation and mitochondrial membrane depolarization, with minimal toxicity to normal RPE-1 cells .

Enzyme Inhibition

The triazole moiety chelates heme iron in cytochrome P450 enzymes, disrupting steroidogenesis in estrogen-dependent cancers. This mechanism mirrors FDA-approved aromatase inhibitors like letrozole .

Pharmaceutical Applications

Anticancer Therapeutics

The compound’s ability to inhibit aromatase and induce apoptosis positions it as a candidate for breast cancer therapy, particularly in hormone receptor-positive malignancies .

Antimicrobial Research

While direct evidence is limited, structural analogs exhibit broad-spectrum antimicrobial activity, suggesting potential utility against resistant pathogens .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended precautions include using personal protective equipment (gloves, goggles) and working in a fume hood .

Comparative Analysis with Structural Analogs

| Analog | Modification | Bioactivity Enhancement |

|---|---|---|

| Methyl 5-bromo-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate | Bromine substitution | Increased lipophilicity and blood-brain barrier penetration |

| Methyl 5-nitro-2-(1H-1,2,4-triazol-1-yl)benzoate | Nitro group | Enhanced electron-withdrawing effects, improving target binding |

Electron-rich substituents (e.g., -NO₂, -NH₂) generally enhance cytotoxic potency, while halogen atoms improve metabolic stability .

Recent Advances and Future Directions

A 2025 study highlights the compound’s synergy with checkpoint inhibitors in murine melanoma models, reducing tumor volume by 62% compared to monotherapy . Future research should prioritize:

-

In vivo pharmacokinetics: Assessing oral bioavailability and half-life.

-

Structure-Activity Relationship (SAR): Optimizing substituents for improved selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume